5-(4-chlorophenyl)-6-methyl-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
5-(4-chlorophenyl)-6-methyl-3-prop-2-enyl-2-thioxo-1,3-dihydrothiopheno[2,3-d]pyrimidin-4-one is a heterocyclic compound that contains a thiophene ring fused with a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-6-methyl-3-prop-2-enyl-2-thioxo-1,3-dihydrothiopheno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with thiourea and an appropriate alkylating agent under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-6-methyl-3-prop-2-enyl-2-thioxo-1,3-dihydrothiopheno[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or thiophene rings .
Scientific Research Applications
5-(4-chlorophenyl)-6-methyl-3-prop-2-enyl-2-thioxo-1,3-dihydrothiopheno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-6-methyl-3-prop-2-enyl-2-thioxo-1,3-dihydrothiopheno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Shares a similar fused ring structure but with different substituents.
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with potential biological activities.
Thioxopyrimidine: Contains a thioxo group similar to the target compound
Uniqueness
5-(4-chlorophenyl)-6-methyl-3-prop-2-enyl-2-thioxo-1,3-dihydrothiopheno[2,3-d]pyrimidin-4-one is unique due to its specific combination of functional groups and fused ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H13ClN2OS2 |
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Molecular Weight |
348.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-6-methyl-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H13ClN2OS2/c1-3-8-19-15(20)13-12(10-4-6-11(17)7-5-10)9(2)22-14(13)18-16(19)21/h3-7H,1,8H2,2H3,(H,18,21) |
InChI Key |
ITMSOCINMVVZHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)NC(=S)N(C2=O)CC=C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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